molecular formula C22H23N3O5S B2728652 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide CAS No. 878058-80-1

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Cat. No.: B2728652
CAS No.: 878058-80-1
M. Wt: 441.5
InChI Key: VGBSPUDNJSLBQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloromethyl ester with tosyl morpholine to obtain N-alkyl tosyl morpholine . After the reaction, water is added and the product is filtered, washed, and dried to afford the desired compound .

Scientific Research Applications

Anticancer Applications

A novel series of indole-based sulfonohydrazide derivatives, containing a morpholine heterocyclic ring, were synthesized and evaluated for their anticancer activity against human breast cancer cells. Compounds in this series showed promising inhibition of cancer cell lines, indicating selective and significant proliferation inhibition of cancerous cells over noncancerous ones (Gaur et al., 2022).

Antimicrobial Applications

  • Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent antifungal agents against Candida and Aspergillus species. Optimization of these compounds led to significant improvements in plasmatic stability while maintaining broad antifungal activity, including in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
  • Antibacterial and Antifungal Activities : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues were synthesized and showed superior in vitro antimicrobial activity against a variety of fungal and bacterial strains compared to standard drugs (Jayadevappa et al., 2012).

Synthetic Methodology Development

Sulfinamides have been employed as highly effective amine protecting groups in the conversion of amino alcohols to morpholines. This methodology facilitates the selective synthesis of protected morpholines in high yields, demonstrating the utility in formal synthesis of pharmaceuticals (Fritz et al., 2011).

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h1-9,14H,10-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSPUDNJSLBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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